

Application Notes: TAMRA-labeled Abltide for Real-Time Kinase Activity Monitoring

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Compound of Interest

Compound Name: *Abltide*

Cat. No.: *B15137090*

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Introduction

The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, adhesion, and apoptosis.[1] Its dysregulation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), which is characterized by the BCR-Abl fusion protein, a constitutively active kinase.[2][3] Consequently, Abl kinase is a significant target for drug discovery and therapeutic intervention. Real-time monitoring of Abl kinase activity is essential for high-throughput screening of potential inhibitors and for studying kinase dynamics.

This application note describes the use of TAMRA-labeled **Abltide**, a fluorescent peptide substrate, for the continuous, real-time measurement of Abl kinase activity.[4][5] The **Abltide** peptide sequence (KKGEAIYAAPFA-NH₂) is a known specific substrate for Abl kinase.[6][7][8] It is labeled with the fluorophore TAMRA (Carboxytetramethylrhodamine). The principle of the assay is based on the change in the fluorescence properties of the TAMRA dye upon phosphorylation of the tyrosine residue within the **Abltide** peptide by Abl kinase. This change, often an increase in fluorescence intensity, allows for the direct and continuous monitoring of enzymatic activity.[9][10]

Product Specifications and Data

Quantitative data for TAMRA-labeled **Abltide** and the TAMRA fluorophore are summarized below.

Table 1: Properties of TAMRA-labeled **Abltide**

| Property | Value | Reference |
|---------------------------------------|---|-------------|
| Peptide Sequence | 5-TAMRA-Lys-Lys-Gly-Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-NH ₂ | [4][6] |
| One-Letter Code | 5-TAMRA-KKGEAIYAAPFA-NH ₂ | [8] |
| Molecular Weight | ~1677 g/mol | [5] |
| Fluorophore | 5-TAMRA (Carboxytetramethylrhodamine) | [4] |
| Excitation Maximum (λ_{ex}) | ~544 - 552 nm | [4][11][12] |

| Emission Maximum (λ_{em}) | ~572 - 580 nm [[4][11][12] |

Table 2: Photophysical Properties of 5-TAMRA Fluorophore

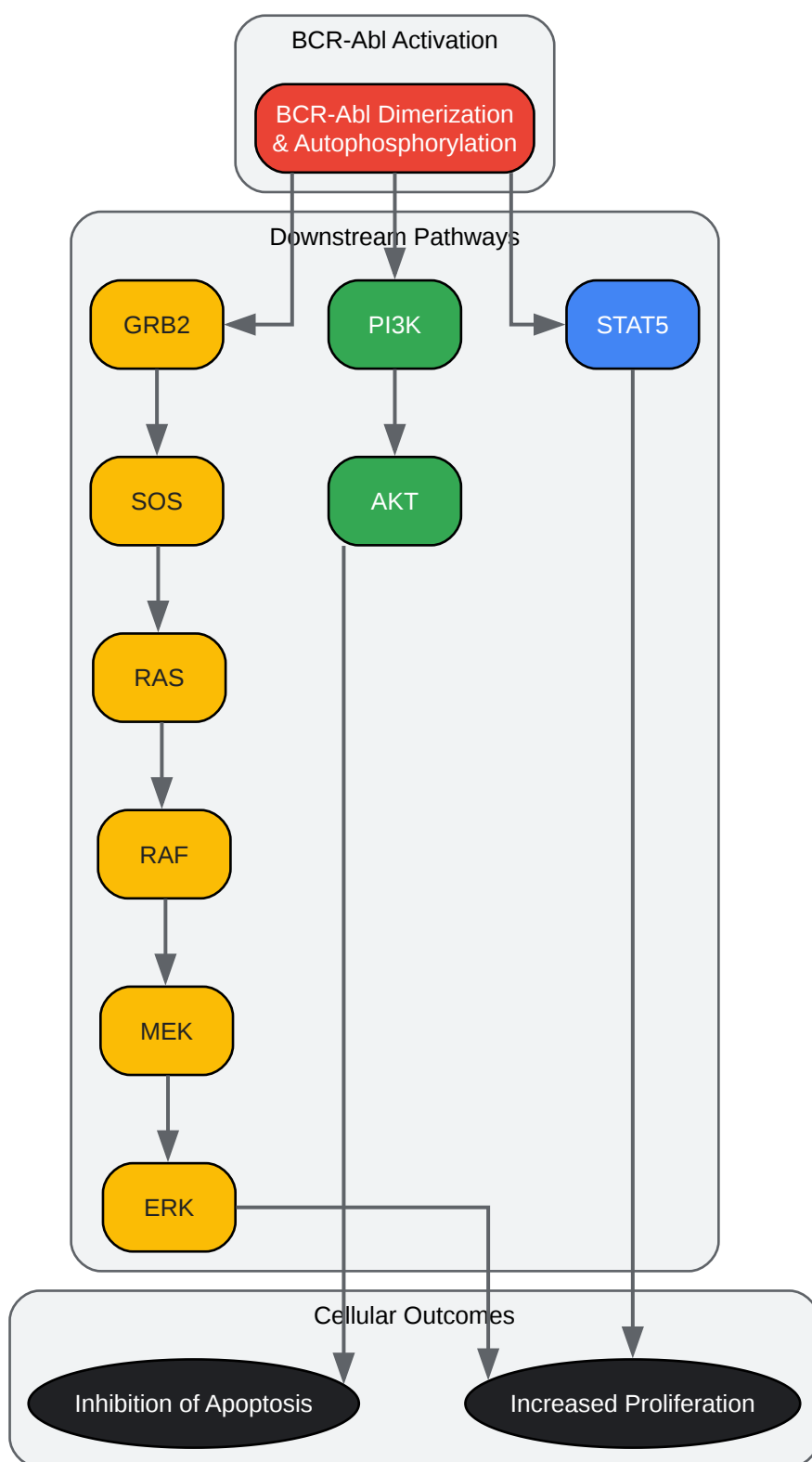
| Property | Value | Reference |
|---|---|-----------|
| Molar Extinction Coefficient (ϵ) | 95,000 M ⁻¹ cm ⁻¹ | |
| Fluorescence Quantum Yield (ϕ) | 0.1 | |
| Recommended Laser Line | 532 nm | |

| pH Sensitivity | Insensitive [[13] |

Signaling Pathway and Experimental Workflow

Abl Kinase Signaling Pathway

In CML, the BCR-Abl fusion protein leads to constitutive kinase activation, triggering multiple downstream signaling pathways that drive uncontrolled cell proliferation and survival.^[14] Understanding this pathway is critical for contextualizing the role of Abl kinase inhibitors.

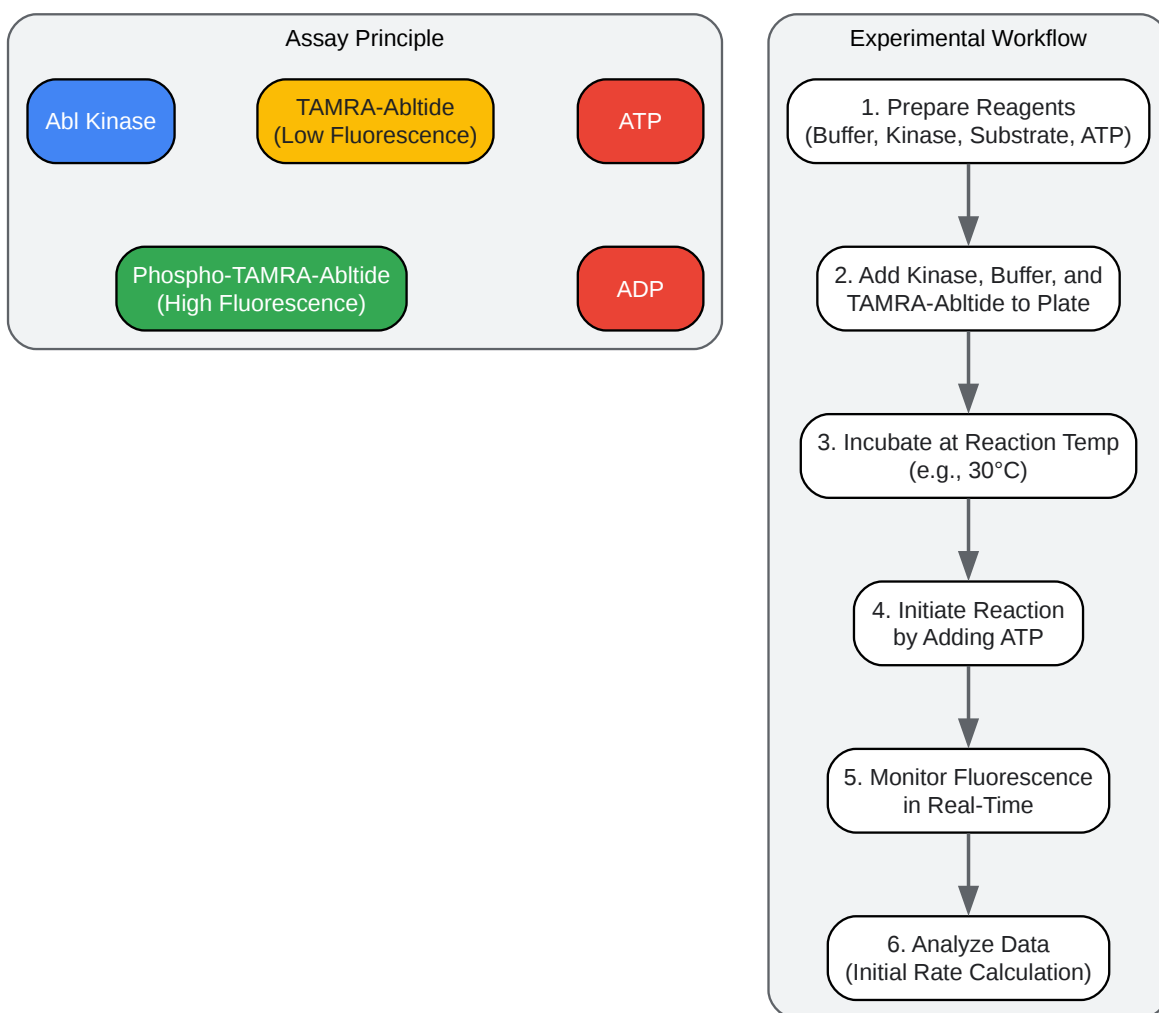


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Caption: Simplified BCR-Abl signaling cascade.

Assay Principle and Workflow

The assay measures the rate of phosphorylation of TAMRA-**Abltide** by Abl kinase. The phosphorylation event alters the local chemical environment of the TAMRA fluorophore, resulting in a detectable increase in fluorescence intensity. This allows for the reaction to be monitored in real-time.



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Caption: Assay principle and experimental workflow.

Experimental Protocols

This protocol provides a method for a continuous, real-time Abl kinase assay in a 96-well plate format.

A. Required Materials

- Enzyme: Recombinant Human Abl1 Kinase
- Substrate: TAMRA-labeled **Abtide**
- Buffer Components: Tris-HCl, MgCl₂, DTT (Dithiothreitol)
- Cofactor: ATP (Adenosine triphosphate)
- Equipment:
 - Fluorescence microplate reader with excitation/emission filters for TAMRA (e.g., Ex: 545 nm, Em: 580 nm).
 - Low-volume, black 96- or 384-well plates.
 - Standard laboratory pipettes and consumables.
 - Temperature-controlled incubator or plate reader.

B. Reagent Preparation

- Kinase Assay Buffer (1X): 100 mM Tris (pH 8.0), 10 mM MgCl₂, 1 mM DTT. Prepare from sterile, high-purity stock solutions. Store at 4°C.
- TAMRA-**Abtide** Stock Solution (100 μM): Dissolve the lyophilized peptide in DMSO to create a concentrated stock. Aliquot and store at -20°C or -80°C, protected from light.
- Abl Kinase Working Solution: Dilute the Abl kinase stock to the desired concentration (e.g., 60 nM, for a final concentration of 30 nM) in 1X Kinase Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.

- ATP Stock Solution (10 mM): Dissolve ATP in water, adjust pH to 7.5, and store in aliquots at -20°C.

C. Assay Procedure

The following volumes are for a final reaction volume of 50 µL. Adjust as needed.

- Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and substrate. For each reaction, you will need:
 - 25 µL of 2X Kinase Assay Buffer.
 - 5 µL of TAMRA-**Abltide** (from a 10X working stock, e.g., 5 µM for a 0.5 µM final concentration).
 - Volume of Abl Kinase working solution.
 - Nuclease-free water to bring the volume to 45 µL per well.
 - For inhibitor screening, add 5 µL of inhibitor compound at various concentrations. For controls, add 5 µL of vehicle (e.g., DMSO).
- Plate Setup:
 - Add 45 µL of the master mix to each well of a black microplate.
 - Controls:
 - No Enzyme Control: Master mix without Abl kinase.
 - No ATP Control: Master mix to which water will be added instead of ATP.
 - No Substrate Control: Master mix without TAMRA-**Abltide**.
- Incubation: Incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes to allow all components to equilibrate.[\[15\]](#)
- Reaction Initiation:

- Place the plate in the fluorescence plate reader, which should also be set to 30°C.
- Initiate the kinase reaction by adding 5 μ L of 10X ATP solution (for a final concentration of 1-2 mM) to each well.[15]
- Mix the plate gently.
- Data Acquisition:
 - Immediately begin monitoring the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes.
 - Use instrument settings appropriate for TAMRA (Excitation: ~545 nm, Emission: ~580 nm).

D. Data Analysis

- Subtract the background fluorescence from the "no enzyme" control wells from all other readings.
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each reaction.
- Determine the initial reaction velocity (v_0) by calculating the slope of the linear portion of the curve.
- For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC_{50} value.

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